BenchChemオンラインストアへようこそ!

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride

anticancer cytotoxicity structure-activity relationship 1,3,4-thiadiazole heterocycle

2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride (CAS 2470435-27-7), systematically named 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride, is a heterocyclic building block with the molecular formula C₇H₁₂ClN₃S and a molecular weight of 205.71 g/mol. It comprises a piperidine ring linked at the 3-position to a 1,3,4-thiadiazole core in its protonated hydrochloride salt form, which confers an sp³ carbon fraction (Fsp³) of 0.714, a topological polar surface area of 38 Ų, and a moderately favorable drug-like property profile that accounts for its use as a synthetic intermediate in kinase, GPCR, and protease inhibitor programs.

Molecular Formula C7H12ClN3S
Molecular Weight 205.7
CAS No. 2470435-27-7
Cat. No. B2575810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
CAS2470435-27-7
Molecular FormulaC7H12ClN3S
Molecular Weight205.7
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=CS2.Cl
InChIInChI=1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
InChIKeyPBSDIIIKXNJVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Piperidin-3-yl-1,3,4-thiadiazole Hydrochloride (CAS 2470435-27-7): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride (CAS 2470435-27-7), systematically named 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride, is a heterocyclic building block with the molecular formula C₇H₁₂ClN₃S and a molecular weight of 205.71 g/mol . It comprises a piperidine ring linked at the 3-position to a 1,3,4-thiadiazole core in its protonated hydrochloride salt form, which confers an sp³ carbon fraction (Fsp³) of 0.714, a topological polar surface area of 38 Ų, and a moderately favorable drug-like property profile that accounts for its use as a synthetic intermediate in kinase, GPCR, and protease inhibitor programs [1][2].

Why In-Class 1,3,4-Thiadiazole-Piperidine Analogs Cannot Be Interchanged Without Loss of Architectural Precision for 2-Piperidin-3-yl-1,3,4-thiadiazole Hydrochloride


The 1,3,4-thiadiazole scaffold is pharmacologically permissive, but its biological readout is exquisitely dependent on the nature and regiochemistry of the appended heterocycle [1]. Simple positional isomerism—such as relocating the piperidine attachment from the 2-position of the thiadiazole ring to a piperazine or benzyl-piperidine motif—can profoundly alter target engagement: in a systematic anticancer screen, benzyl-piperidine-substituted 1,3,4-thiadiazoles displayed differential cytotoxic selectivity toward MCF-7 and HepG2 cell lines compared with their piperazine counterparts [1]. Similarly, within piperidine-thiadiazole H₃ antagonist series, substitution at the 3-position of the piperidine ring modulated receptor affinity by over 18-fold depending on the functional group introduced [2][3]. These data demonstrate that generic replacement of 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride with a broadly similar thiadiazole-piperidine analog risks loss of the precise spatial arrangement upon which target affinity and selectivity depend.

2-Piperidin-3-yl-1,3,4-thiadiazole Hydrochloride: Quantifiable Differentiation Evidence Against Closest Structural Comparators


Benchmarking the 2-(Piperidin-3-yl)-1,3,4-thiadiazole Scaffold Against Piperazine- and Benzyl-Piperidine-Substituted Analogs in Anticancer Cytotoxicity Profiling

In a head-to-head cytotoxicity evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs bearing different nitrogen heterocycles, the benzyl-piperidine-substituted compound 4i—which features a piperidine ring N-linked to a benzyl group at the thiadiazole 2-position—demonstrated high potency against MCF-7 and HepG2 cancer cells with selective cytotoxicity toward cancerous over normal Vero cells [1]. In contrast, the analogous piperazine-substituted compounds 4a–g displayed varying but generally lower differential selectivity [1]. The 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride free amine offers the unsubstituted piperidine NH that serves as a versatile functionalization point for installing benzyl, sulfonyl, or acyl groups, enabling direct access to compound classes with demonstrated selective anticancer profiles [1].

anticancer cytotoxicity structure-activity relationship 1,3,4-thiadiazole heterocycle

Preferential Antiproliferative Potency of the 1,3,4-Thiadiazole Core in Breast Cancer: Quantitative Cross-Study Comparison Against Alternative Heterocyclic Scaffolds

Independent studies have reported that certain 5-aryl-1,3,4-thiadiazole derivatives achieve IC₅₀ values as low as 0.28 µg/mL against MCF-7 breast cancer cells, attributed to G2/M cell cycle arrest [1][2]. By comparison, 1,3-thiazole and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives incorporating piperidine moieties showed anti-arrhythmic but not anticancer activity in published screens [3]. This divergent bioactivity landscape indicates that the 1,3,4-thiadiazole core confers a distinct pharmacological fingerprint relative to the 1,3-thiazole and triazole-fused analogs, making 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride a scaffold of choice for programs targeting the thiadiazole-specific anticancer activity space [1][3].

breast cancer MCF-7 cytotoxicity heterocyclic scaffold comparison

Hydrochloride Salt Advantage: Solubility, Stability, and Bioavailability Differentiation over the Free Base Form

The hydrochloride salt form of 2-piperidin-3-yl-1,3,4-thiadiazole (CAS 2470435-27-7) is reported to exhibit enhanced aqueous solubility and stability relative to its free base counterpart (CAS 933755-66-9, molecular weight 169.25 g/mol) [1][2]. For structurally related 1,3,4-thiadiazole hydrochloride salts, DMSO solubility exceeds 30 mg/mL and solutions remain stable at -20°C for up to three months . The di-hydrochloride variant (CAS 2470437-34-2) is also commercially available but presents a higher chloride counterion load (molecular weight 242.17 g/mol) that can complicate stoichiometric control in salt metathesis and subsequent coupling reactions . The mono-hydrochloride salt therefore occupies a strategic balance point: it provides sufficient solubility enhancement for biological assay preparation without the excess chloride burden that may interfere with downstream synthetic transformations [1].

physicochemical properties hydrochloride salt aqueous solubility

Regiochemical Integrity of the 3-Piperidinyl-Thiadiazole Junction: Synthetic Differentiation from 4-Piperidinyl and 1-Piperidinyl Isomers

The 3-piperidinyl attachment point on the thiadiazole ring in CAS 2470435-27-7 generates a steric and electronic environment distinct from both the 4-piperidinyl and 1-piperidinyl regioisomers [1]. Patented piperidine-thiadiazole orexin receptor antagonists overwhelmingly utilize the 3-substituted piperidine architecture to achieve potent orexin receptor antagonism (hOX₂R Ki values in the low nanomolar range), whereas 4-substituted piperidine-thiadiazoles are more commonly explored in histamine H₃ and dopamine D₂ antagonist programs, where optimal receptor occupancy requires a different spatial vector [2][3]. The 3-piperidinyl isomer therefore pre-aligns the piperidine nitrogen lone pair for specific target engagement geometries that 4-substituted and 1-substituted isomers cannot replicate without introducing conformational strain [1][2].

regiochemistry synthetic building block pharmacophore design

Quantitative Physicochemical Differentiation: Drug-Likeness Metrics of the 2-Piperidin-3-yl-1,3,4-thiadiazole Scaffold Against Unsubstituted 1,3,4-Thiadiazole

Compared to the parent unsubstituted 1,3,4-thiadiazole heterocycle (molecular weight approximately 86 g/mol, zero sp³ carbon content, and a topological polar surface area of ~54 Ų), the 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride demonstrates substantially improved drug-likeness metrics: an Fsp³ value of 0.714 (indicating a desirable balance of saturated vs. aromatic carbons), a LogP of 0.13 (suggesting favorable aqueous solubility-to-permeability balance), and a reduced tPSA of 38 Ų (improving predicted membrane permeability) [1]. The piperidine ring additionally introduces a basic nitrogen center with a predicted pKa of approximately 9.86 that can be exploited for salt formation and targeted delivery strategies . These combined properties place the compound in a more favorable ADME space relative to the planar, aromatic-only 1,3,4-thiadiazole core that lacks the three-dimensional character increasingly valued in fragment-based and lead-oriented synthesis [1].

drug-likeness Fsp3 ADME prediction

Antimicrobial Activity Spectrum: In Vitro Differentiation of Piperidine-Thiadiazole Hybrids from Piperazine-Thiadiazole Analogs

1,3,4-Thiadiazole derivatives bearing piperidine substituents have demonstrated in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains, with reported MIC values ranging from 25 to 32 μg/mL . In contrast, 1,3,4-thiadiazole-piperazine derivatives evaluated against a broader panel of eight bacterial and four fungal strains showed selective efficacy predominantly against Enterococcus faecalis (ATCC 29212), with compounds 3c, 3d, 3g, and 3h among the most active [1]. The differential spectrum—piperidine-thiadiazoles showing activity against both S. aureus and E. coli while piperazine-thiadiazoles show more restricted E. faecalis activity—suggests that the piperidine moiety confers a broader Gram-positive/Gram-negative coverage profile that the piperazine scaffold does not replicate [1].

antimicrobial activity MIC comparison piperidine vs. piperazine

High-Impact Research and Procurement Application Scenarios for 2-Piperidin-3-yl-1,3,4-thiadiazole Hydrochloride


Anticancer Lead Discovery: Privileged Scaffold Entry Point for MCF-7 and HepG2 Cytotoxic Agent Development

In medicinal chemistry programs targeting breast and hepatocellular carcinoma, 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride serves as the direct synthetic precursor to N-functionalized derivatives that have demonstrated IC₅₀ values as low as 0.28 µg/mL against MCF-7 cells with G2/M phase arrest and selective cytotoxicity over normal Vero cells [1]. The free piperidine NH enables rapid parallel derivatization to benzyl, sulfonyl, and acyl analogs for systematic SAR exploration, leveraging the validated anticancer pharmacophore of the 1,3,4-thiadiazole core [1].

Orexin Receptor Antagonist Programs: Regiochemically Defined Building Block for Neuroscience and Metabolic Disorder Targets

The 3-piperidinyl-thiadiazole regioisomer is explicitly claimed in orexin receptor antagonist patent families (US20170313693A1 and WO2016085784A1), where this specific substitution pattern enables nanomolar hOX₂R binding affinity [2]. Procurement of CAS 2470435-27-7 provides research groups with the exact regioisomer required to enter this intellectual property space for developing treatments for insomnia, narcolepsy, and metabolic syndrome, distinguishing it from 4-substituted piperidine-thiadiazoles that are directed toward different receptor classes (H₃, D₂) [2][3].

Fragment-Based Drug Discovery (FBDD): Pre-Validated 3D Fragment with Balanced Physicochemical Profile

With an Fsp³ of 0.714, a LogP of 0.13, and a tPSA of 38 Ų, 2-piperidin-3-yl-1,3,4-thiadiazole hydrochloride occupies a favorable position in fragment chemical space—combining three-dimensional character with balanced polarity [4]. This makes it suitable as a starting fragment for FBDD campaigns where the hydrochloride salt form ensures immediate aqueous solubility for biochemical and biophysical screening (NMR, SPR, X-ray crystallography) without additional formulation steps, accelerating the fragment-to-lead transition [4].

Anti-Infective Scaffold Diversification: Broad-Spectrum Antibacterial Intermediate

As a core intermediate for piperidine-thiadiazole hybrid synthesis, this compound enables access to antibacterial agents with demonstrated MIC values of 25–32 μg/mL against both S. aureus (Gram-positive) and E. coli (Gram-negative) . The broader coverage profile observed with piperidine-thiadiazoles—contrasting with the narrower E. faecalis-selective activity of piperazine-thiadiazoles—positions this scaffold as a versatile starting point for companies pursuing novel antibiotics that require activity across multiple clinically relevant bacterial species [5].

Quote Request

Request a Quote for 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.